2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” appears to contain an oxirane (epoxy) group and a benzo[de]isoquinoline-1,3(2H)-dione group. The epoxy group is a three-membered ring containing an oxygen atom, which is highly reactive due to ring strain. The benzo[de]isoquinoline-1,3(2H)-dione group is a polycyclic aromatic compound, which may contribute to the compound’s stability and possibly its fluorescence properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a benzo[de]isoquinoline-1,3(2H)-dione moiety with an epoxy group attached at the 2-position. The exact structure, including the positions of any substituents, would need to be confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
The epoxy group in this compound is highly reactive and could undergo a variety of reactions, including ring-opening reactions with nucleophiles. The benzo[de]isoquinoline-1,3(2H)-dione moiety could also participate in reactions, depending on its substitution pattern .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and purity. These could include its melting point, boiling point, solubility in various solvents, stability under different conditions, and reactivity with various reagents .Scientific Research Applications
Isoquinoline Derivatives in Therapeutics
Isoquinoline derivatives, such as "2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione," have been extensively studied for their pharmacological significance. These compounds exhibit a range of biological activities, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. Their importance in drug discovery and therapeutic applications stems from their structural diversity and biological activities, making them valuable in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).
Biological Effects of Similar Compounds
Compounds structurally related to isoquinoline derivatives show a broad spectrum of biological activities. These activities can be enhanced or modified by structural changes, leading to applications in treating bacterial, tuberculous, fungal, and inflammatory diseases, among others. The versatility of these structures allows for their potential use in various therapeutic areas, indicating the importance of continued research into their properties and applications (Waisser & Kubicová, 1993).
Therapeutic Potential of Nucleic Acid-Binding Isoquinoline Alkaloids
Isoquinoline alkaloids and their interactions with nucleic acids have been a significant focus of biomedical research. These interactions are crucial for understanding the pharmacological and biological properties of these compounds, including their potential anticancer properties. The binding specificity, mode, mechanism, and energetics of these interactions are essential for designing new drugs based on isoquinoline alkaloids, highlighting the importance of these compounds in drug discovery and therapeutic applications (Bhadra & Kumar, 2012).
Mechanism of Action
Target of Action
The primary target of 2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is in the domain of polymer chemistry, where it acts as a curing agent for polyester powder coatings .
Mode of Action
The compound This compound interacts with its targets through a curing reaction. This curing reaction was found to be a two-parameter autocatalysis which followed the Šestάk–Berggren model .
Biochemical Pathways
The affected pathway involves the curing reaction of the This compound with polyester resin. This reaction changes the linear structure of the resin into a three-dimensional network structure , affecting the aggregation state of the powder coatings and thereby determining the performance of the powder coatings.
Result of Action
The molecular and cellular effects of This compound ’s action result in a cured film that exhibits excellent leveling performance . The thermogravimetric analysis results showed that the system had good thermal stability with an initial decomposition temperature of 374.92°C .
Safety and Hazards
Future Directions
The potential applications and future directions for research on this compound would depend on its properties and the results of preliminary studies. These could include its development as a new drug, if it shows promising biological activity, or its use in materials science, if it has desirable physical or chemical properties .
Properties
IUPAC Name |
2-(oxiran-2-ylmethyl)benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-11-5-1-3-9-4-2-6-12(13(9)11)15(18)16(14)7-10-8-19-10/h1-6,10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMJTOKZNPCXOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.